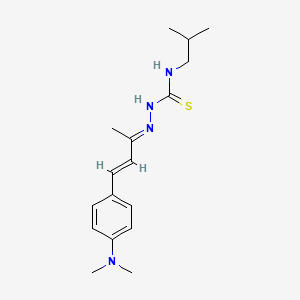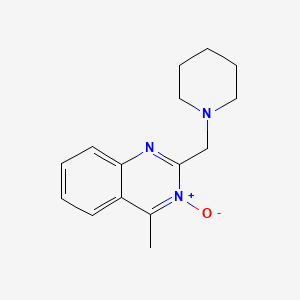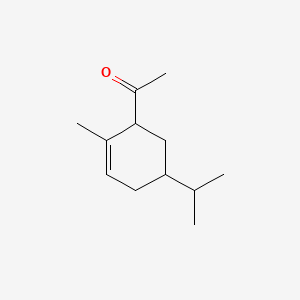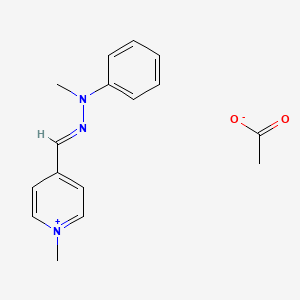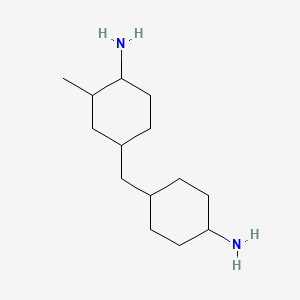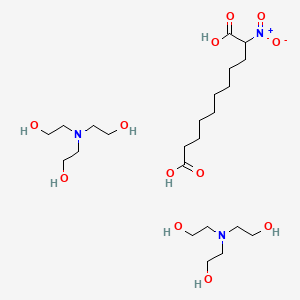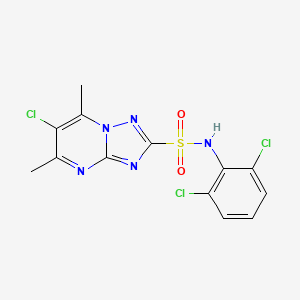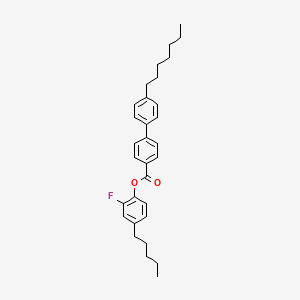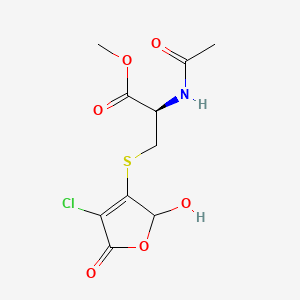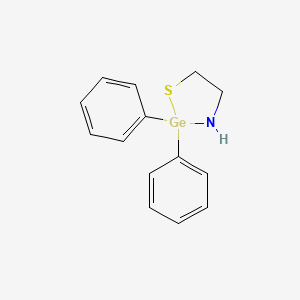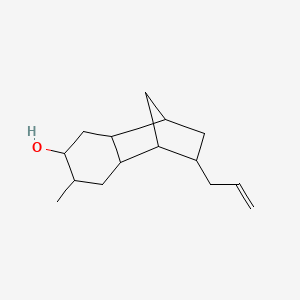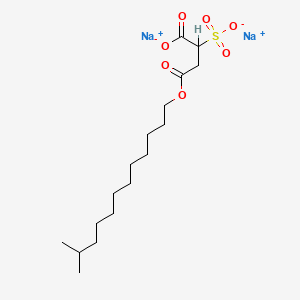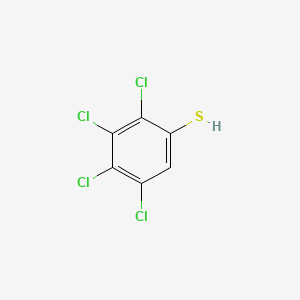
Triethylene glycol dibehenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylene glycol dibehenate is an ester compound formed from triethylene glycol and behenic acid. This compound is known for its unique properties, including its use as a lubricant and plasticizer. It is a colorless, odorless, and viscous liquid that finds applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylene glycol dibehenate is synthesized through an esterification reaction between triethylene glycol and behenic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Triethylene glycol dibehenate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to triethylene glycol and behenic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide.
Oxidation: Under oxidative conditions, the glycol component of the ester can be oxidized to form aldehydes or carboxylic acids.
Major Products Formed:
Hydrolysis: Triethylene glycol and behenic acid.
Transesterification: New esters formed with different alcohols.
Oxidation: Aldehydes or carboxylic acids derived from the glycol component.
Applications De Recherche Scientifique
Triethylene glycol dibehenate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release formulations and as a component in pharmaceutical excipients.
Industry: Utilized as a lubricant in various mechanical and industrial processes, including the manufacturing of plastics and rubbers.
Mécanisme D'action
The mechanism of action of triethylene glycol dibehenate primarily involves its role as a plasticizer and lubricant. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. In biological systems, its biocompatibility and non-toxic nature make it suitable for use in medical applications, where it can interact with biological membranes and enhance the delivery of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Triethylene Glycol: A related compound used as a plasticizer and in gas dehydration processes.
Diethylene Glycol: Another glycol used in similar applications but with different physical properties.
Polyethylene Glycol: A polymeric form used extensively in pharmaceuticals and cosmetics.
Uniqueness: Triethylene glycol dibehenate stands out due to its specific ester structure, which imparts unique properties such as enhanced lubrication and plasticization compared to its parent glycol compounds. Its long-chain fatty acid component (behenic acid) provides additional hydrophobicity and stability, making it particularly useful in applications requiring long-lasting performance and resistance to environmental factors.
Propriétés
Numéro CAS |
88580-05-6 |
|---|---|
Formule moléculaire |
C50H98O6 |
Poids moléculaire |
795.3 g/mol |
Nom IUPAC |
2-[2-(2-docosanoyloxyethoxy)ethoxy]ethyl docosanoate |
InChI |
InChI=1S/C50H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(51)55-47-45-53-43-44-54-46-48-56-50(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
Clé InChI |
RXJWAZRJMISPGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


